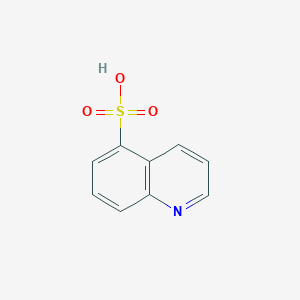

quinoline-5-sulfonic acid

Overview

Description

quinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a sulfonic acid group at the 5-position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Quinoline-5-sulfonic acid, also known as Quinoline-5-sulphonic acid, is a nitrogen-containing heterocyclic compound Quinoline derivatives are known to interact with a variety of biological targets due to their broad spectrum of bio-responses .

Mode of Action

Quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially alter the function of their biological targets, leading to various downstream effects.

Biochemical Pathways

Quinoline derivatives are known to have a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Given the broad spectrum of bio-responses of quinoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) has been achieved using a solvent-assisted co-grinding method . Additionally, the temperature and pH value of the solution can affect the degradation of this compound .

Biochemical Analysis

Biochemical Properties

Quinoline-5-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with DNA gyrase and Topoisomerase IV, inhibiting the synthesis of DNA and RNA . The nature of these interactions is primarily through binding interactions with these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, quinoline derivatives have shown significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Molecular Mechanism

The molecular mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

quinoline-5-sulfonic acid can be synthesized through the sulfonation of quinoline. The process involves the reaction of quinoline with fuming sulfuric acid at elevated temperatures. This reaction primarily yields quinoline-8-sulphonic acid and quinoline-5-sulphonic acid . The reaction conditions, such as temperature and concentration of sulfuric acid, play a crucial role in determining the product distribution.

Industrial Production Methods

In industrial settings, the production of quinoline-5-sulphonic acid typically involves large-scale sulfonation processes. These processes are optimized to achieve high yields and purity of the desired product. The use of continuous reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

quinoline-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-N-oxide.

Reduction: Reduction reactions can convert quinoline-5-sulphonic acid to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracetic acid and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a platinum catalyst or tin and hydrochloric acid are used.

Substitution: Reagents like alkyl halides and sodamide are employed for substitution reactions.

Major Products Formed

Oxidation: Quinoline-N-oxide.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

quinoline-5-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- Quinoline-8-sulphonic acid

- 8-Hydroxyquinoline-5-sulfonic acid

- 5-Chloro-8-hydroxyquinoline

Comparison

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-8-sulphonic acid, it exhibits different reactivity and selectivity in chemical reactions. The presence of the sulfonic acid group at the 5-position also influences its solubility and interaction with biological targets .

Properties

IUPAC Name |

quinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGSJGNWRDPVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177835 | |

| Record name | Quinoline-5-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23261-58-7 | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-5-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Quinolinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z73P2VF6ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does quinoline-5-sulfonic acid interact with metal ions?

A1: this compound acts as a chelating agent, forming stable complexes with various metal ions. This interaction occurs through the donation of electrons from the nitrogen and oxygen atoms within the HQS molecule to the metal ion. This chelation mechanism is crucial for several applications, including the extraction and separation of metal ions, analytical chemistry, and potential therapeutic uses. [, , , , , , , ]

Q2: What is the significance of the stability constants of these metal complexes?

A2: The stability constants provide a quantitative measure of the strength of the interaction between HQS and a specific metal ion. Higher stability constants indicate stronger binding affinity. This information is crucial for predicting the selectivity of HQS for different metal ions and optimizing conditions for specific applications like extraction or sensing. [, , ]

Q3: Can you provide an example of a specific application of HQS in analytical chemistry?

A3: One study successfully utilized HQS immobilized on diethylaminoethyl (DEAE) Sephadex to develop a highly sensitive optical fiber fluorosensor for detecting cadmium ions (Cd²⁺) in solution. [] The fluorescence intensity of the immobilized HQS changes upon binding with Cd²⁺, enabling its quantification even at trace levels. This method showcases the potential of HQS-based sensors for environmental monitoring and food safety applications.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₉H₇NO₃S. Its molecular weight is 209.22 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A5: Several spectroscopic techniques are employed for characterizing HQS and its derivatives:

- NMR Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of HQS derivatives. []

- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is used to study complex formation with metal ions. [, , , , ]

- Infrared Spectroscopy (IR): Identifies functional groups and analyzes the binding modes of HQS in complexes. [, , ]

Q6: How stable is this compound under different pH conditions?

A6: The stability of HQS is influenced by pH. Its chelating ability and the stability of its metal complexes vary depending on the pH of the solution. Research suggests optimizing pH conditions for specific applications to ensure both HQS stability and optimal performance. [, , , ]

Q7: Are there studies exploring the thermal stability of HQS and its complexes?

A7: Yes, thermogravimetric analysis (TGA) has been employed to investigate the thermal decomposition behavior of HQS complexes. For example, the thermal decomposition of a copper(II)-HQS complex was studied, revealing a three-stage decomposition process and providing insights into its thermal stability. []

Q8: Does this compound exhibit any catalytic properties?

A8: While the provided research doesn't highlight direct catalytic activity of HQS, its ability to strongly bind metal ions suggests potential applications in developing metal-catalyzed reactions. The HQS molecule could act as a ligand, influencing the reactivity and selectivity of the metal center. Further investigation is needed to explore this possibility.

Q9: Has computational chemistry been applied in research involving this compound?

A9: Yes, computational methods like molecular modeling and density functional theory (DFT) have been used to study HQS derivatives and their interactions. These techniques help visualize molecular structures, predict binding affinities, and understand electronic properties. For instance, DFT investigations were carried out on an 8-hydroxy this compound-5-chloro-8-hydroxyquinoline cocrystal, providing deeper insights into its structural features. []

Q10: What is the role of Quantitative Structure-Activity Relationship (QSAR) studies in HQS research?

A10: QSAR models correlate the structure of HQS derivatives with their biological or chemical activities. These models are valuable for predicting the properties of new derivatives and guiding the design of compounds with improved activity or selectivity. While the provided research does not explicitly discuss QSAR studies on HQS, it represents a promising avenue for future research, especially for exploring potential therapeutic applications of HQS derivatives.

Q11: How do structural modifications to the this compound scaffold affect its chelating properties?

A11: Modifications to the HQS structure, like the introduction of electron-donating or -withdrawing groups, can significantly impact its chelating properties. For example, adding a nitro group enhances the acidity of the hydroxyl group, influencing its interaction with metal ions. [] Understanding these structure-activity relationships is crucial for tailoring HQS derivatives for specific applications.

Q12: Are there specific formulation strategies to enhance the stability or bioavailability of HQS and its derivatives?

A12: While the provided research does not delve into specific formulation strategies for HQS, several general approaches could be considered:

Q13: What are the safety considerations and regulations regarding the handling and disposal of this compound?

A13: As with any chemical, handling HQS requires appropriate safety measures. Adhering to established Safety, Health, and Environment (SHE) regulations is essential. While the provided research does not detail specific SHE guidelines for HQS, it is crucial to consult relevant safety data sheets and follow recommended handling, storage, and disposal procedures.

Q14: What analytical techniques are commonly employed for quantifying this compound and its derivatives?

A14: Various analytical methods can be employed, including:

- UV-Vis Spectrophotometry: A widely used technique for quantifying HQS and its metal complexes due to their characteristic absorption properties. [, , ]

- Graphite Furnace Atomic Absorption Spectrometry (GF-AAS): Utilized to determine the concentration of metal ions complexed with HQS, as demonstrated in studies analyzing beryllium content in food samples. [, ]

Q15: Are there known alternatives or substitutes for this compound in its various applications?

A16: Several chelating agents with structures similar to HQS, like 8-hydroxyquinoline derivatives, could potentially serve as alternatives. The choice of the most suitable alternative depends on the specific application and desired properties. []

Q16: What are some potential future directions for research on this compound?

A16:

- Exploring therapeutic applications: Investigate the potential of HQS derivatives as anticancer, antibacterial, or antiviral agents. [, ]

- Developing advanced materials: Utilize HQS as a building block for synthesizing metal-organic frameworks (MOFs) or other functional materials. [, ]

- Enhancing sensor technologies: Design and develop highly sensitive and selective sensors for detecting metal ions or other analytes. []

- Understanding biological interactions: Investigate the interactions of HQS derivatives with biomolecules like proteins and DNA to unravel their potential biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)